5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
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Overview
Description
5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide typically involves the reaction of 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid with N-methylamine. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 5-Hydroxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide.
Reduction: N-Methyl-1-phenyl-1H-pyrazole-3-carboxamide.
Substitution: 5-Halo-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide.
Scientific Research Applications
5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1-phenyl-1H-pyrazole-3-carboxamide: Lacks the N-methyl group.
N-Methyl-1-phenyl-1H-pyrazole-3-carboxamide: Lacks the methoxy group.
5-Hydroxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide: Hydroxy group instead of methoxy.
Uniqueness
5-Methoxy-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide is unique due to the presence of both the methoxy and N-methyl groups, which contribute to its distinct chemical and biological properties. These functional groups influence the compound’s reactivity and its interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
55228-19-8 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-methoxy-N-methyl-1-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c1-13-12(16)10-8-11(17-2)15(14-10)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16) |
InChI Key |
HRMOVZRVJJRODL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN(C(=C1)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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